NR2B NMDA Receptor Antagonist Potency: 3-Fluoro vs. 4-Fluoro Regioisomers
A derivative of 4-(3-fluorobenzyl)piperidine hydrochloride, specifically [4-(3-fluorobenzyl)-piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, exhibits potent antagonist activity at the NR2B NMDA receptor with an IC50 of 38 nM in rat neocortical cells [1]. In contrast, the analogous 4-fluorobenzyl regioisomer, [4-(4-fluorobenzyl)piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, shows a higher IC50 of 90 nM under identical assay conditions [2]. This represents a 2.4-fold increase in potency conferred by the 3-fluoro substitution pattern.
| Evidence Dimension | NR2B NMDA receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | 4-Fluorobenzyl analog: 90 nM |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) |
| Conditions | Wistar rat neocortical cells; inhibition of NMDA-evoked intracellular calcium elevation |
Why This Matters
The 2.4-fold potency advantage for the 3-fluoro substitution informs lead optimization in CNS drug discovery programs targeting NR2B-containing NMDA receptors.
- [1] BindingDB. CHEMBL223695: [4-(3-fluorobenzyl)-piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, IC50 = 38 nM at NR2B NMDA receptor. 2025. View Source
- [2] BindingDB. CHEMBL373891: [4-(4-fluorobenzyl)piperidine-1-yl]-(6-hydroxy-1H-indole-2-yl)-methanone, IC50 = 90 nM at NR2B NMDA receptor. 2025. View Source
